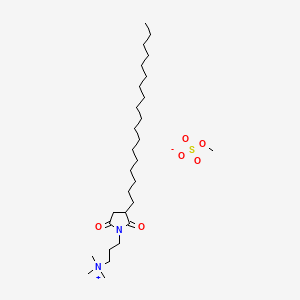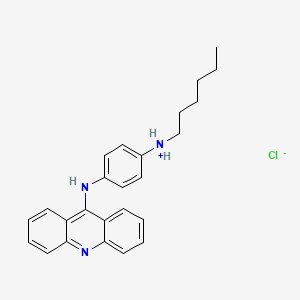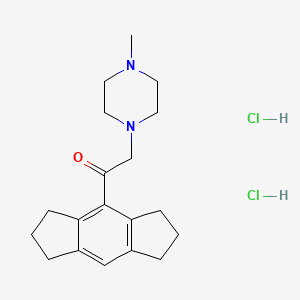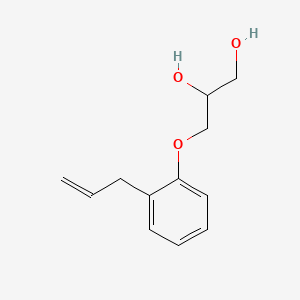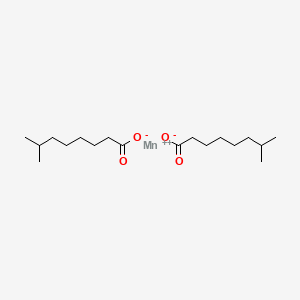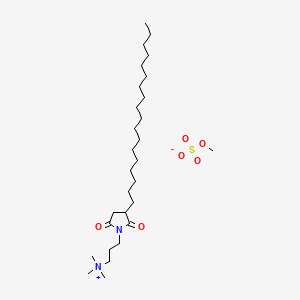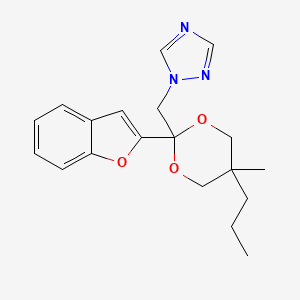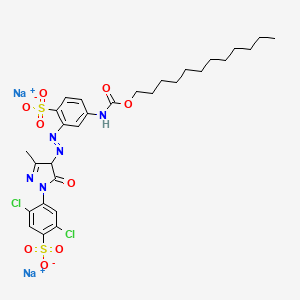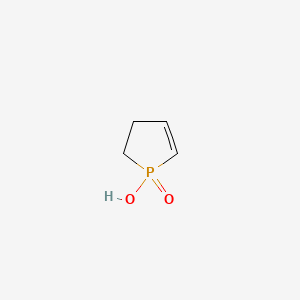
2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide is an organophosphorus compound with the molecular formula C4H7O2P It is characterized by a phosphole ring, which is a five-membered ring containing phosphorus
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide typically involves the reaction of phosphine oxides with vinyllithium. This intramolecular addition reaction is efficient and can be controlled to yield the desired product . The reaction conditions often include the use of tert-butyllithium (t-BuLi) as a reagent, which facilitates the addition and subsequent aryl migration process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may also be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can convert it back to phosphole derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphole oxides, while reduction reactions produce phosphole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphole ring can engage in various binding interactions, influencing the activity of these targets. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-phenyl-2-phospholene 1-oxide: This compound has a similar phosphole ring structure but with different substituents.
1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide: Another related compound with a phenyl group attached to the phosphole ring.
Uniqueness
2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
694-24-6 |
|---|---|
Fórmula molecular |
C4H7O2P |
Peso molecular |
118.07 g/mol |
Nombre IUPAC |
1-hydroxy-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C4H7O2P/c5-7(6)3-1-2-4-7/h1,3H,2,4H2,(H,5,6) |
Clave InChI |
CDDGCGLADRPTQZ-UHFFFAOYSA-N |
SMILES canónico |
C1CP(=O)(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


